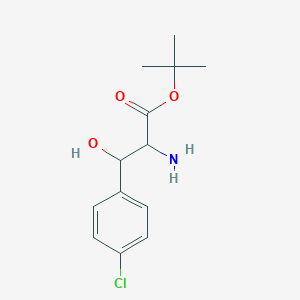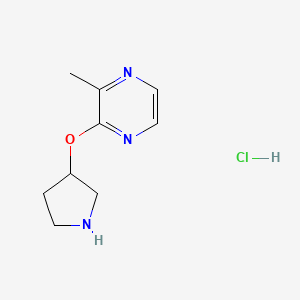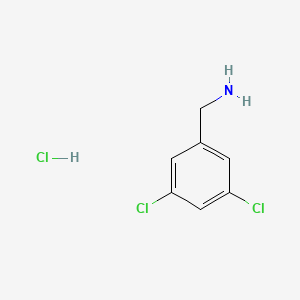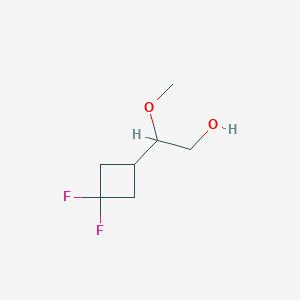
Methyl 2-(3-(sec-butyl)thioureido)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl nicotinate is a methyl ester of Niacin used to treat muscle and joint pain . It is used as an active ingredient as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain . The action of methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For Methyl nicotinate, it’s a white to faint yellow powder or crystals . Its melting point is 42-44 °C and boiling point is 204 °C .Wissenschaftliche Forschungsanwendungen
Metabolic Functions and Therapeutic Applications
- Nicotinamide, a derivative closely related to Methyl 2-(3-(sec-butyl)thioureido)nicotinate, is a precursor for nicotinamide adenine dinucleotide (NAD) and has been utilized therapeutically to treat conditions like schizophrenia without toxicity (Winter & Boyer, 1973).
- The metabolite N(1)-methylnicotinamide, generated through the action of Nicotinamide N-methyltransferase (NNMT) on nicotinamide, is associated with obesity and type 2 diabetes, indicating a metabolic significance of nicotinamide derivatives (Liu et al., 2015).
Diagnostic and Therapeutic Potential in Psychiatric Conditions
- Aqueous methyl nicotinate, closely associated with this compound, has been explored as a potential skin test for schizophrenia, leveraging its ability to produce prostaglandin D2 (PGD2) and cutaneous vasodilation, showing promise in differentiating individuals with schizophrenia from control subjects (Ward et al., 1998).
Skin Penetration and Response Assessment
- Studies have investigated the cutaneous penetration of methyl nicotinate, assessing its interaction with the skin, including the intensity and duration of inflammation. These studies are crucial for understanding the percutaneous absorption and potential therapeutic or diagnostic uses of substances related to this compound (Issachar et al., 1998).
Assessing Efficacy in Treating Hyperphosphatemia
- Nicotinamide has been proposed as an alternative to phosphate binders for hyperphosphatemia treatment in chronic kidney disease, showing comparable efficacy to sevelamer in reducing serum phosphorus levels. However, its use is limited by patient tolerance and side effects, which are crucial considerations for derivatives of nicotinamide like this compound (Lenglet et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-(butan-2-ylcarbamothioylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-4-8(2)14-12(18)15-10-9(11(16)17-3)6-5-7-13-10/h5-8H,4H2,1-3H3,(H2,13,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFBKKCPLKXIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=S)NC1=C(C=CC=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,4-Trifluoro-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid](/img/structure/B2651269.png)
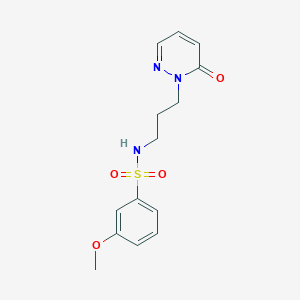
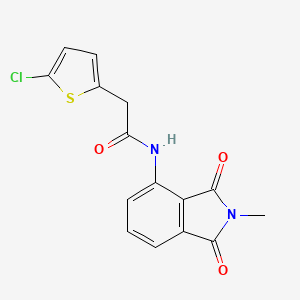
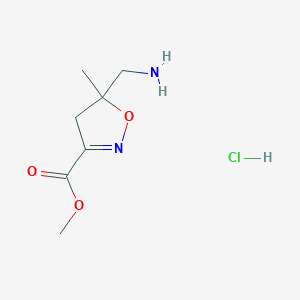
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2651277.png)
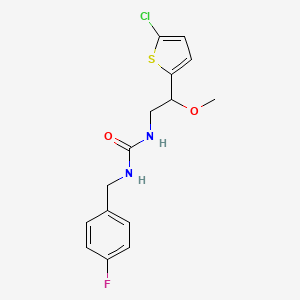

![3-Butan-2-ylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2651281.png)
